
2(1H)-Quinoxalinone, 3-(1,1,2,2,3,3,4,4-octafluorobutyl)-
Overview
Description
2(1H)-Quinoxalinone is a nitrogen-containing heterocyclic compound with a quinoxaline backbone and a ketone group at the 2-position. The derivative 3-(1,1,2,2,3,3,4,4-octafluorobutyl)-2(1H)-quinoxalinone is distinguished by its octafluorobutyl substituent at the 3-position, which introduces significant electron-withdrawing effects and lipophilicity. This structural modification is hypothesized to enhance biological activity and alter physicochemical properties compared to non-fluorinated analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinoxalinone, 3-(1,1,2,2,3,3,4,4-octafluorobutyl)- typically involves the reaction of quinoxalinone with 1,1,2,2,3,3,4,4-octafluorobutyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of high-purity 2(1H)-Quinoxalinone, 3-(1,1,2,2,3,3,4,4-octafluorobutyl)-.
Chemical Reactions Analysis
General Reactivity of Quinoxalin-2(1H)-ones
Quinoxalin-2(1H)-ones are electron-deficient heterocycles prone to functionalization at the C3 position due to their inherent electrophilic character. Key reaction pathways include:
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Radical alkylation : Fluorinated alkyl radicals (e.g., CF₃- ) generated via oxidants like K₂S₂O₈ or photoredox catalysts add to the C3 position (Scheme 3 in ).
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Electrophilic substitution : Electron-withdrawing substituents (e.g., trifluoromethyl) enhance reactivity at C3, enabling couplings with alkenes, alkynes, or aryl halides .
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Cyclization : Reactions with bifunctional reagents (e.g., aldehydes, amines) can form fused heterocycles .
Impact of the 1,1,2,2,3,3,4,4-Octafluorobutyl Group
The octafluorobutyl substituent (-C₄F₈H) is a strong electron-withdrawing group (EWG) that likely directs reactivity through:
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Radical stabilization : Fluorinated alkyl groups stabilize adjacent radicals, facilitating reactions with radical initiators (e.g., K₂S₂O₈) .
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Steric effects : The bulky fluorinated chain may hinder reactions at the C3 position but enhance regioselectivity in aromatic substitutions.
Hypothetical Reaction Pathways
While no direct studies on 3-(octafluorobutyl)-quinoxalin-2(1H)-one exist, plausible reactions include:
Radical Trifluoromethylation
Reaction Component | Conditions | Outcome | Reference |
---|---|---|---|
CF₃SO₂Na, K₂S₂O₈, CH₃CN | Visible light, 25°C, 12h | C3-trifluoromethylated derivatives |
Mechanism :
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K₂S₂O₈ generates CF₃- radicals from CF₃SO₂Na.
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CF₃- adds to the C3 position of quinoxalinone.
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Oxidation and deprotonation yield the final product.
Limitations : The octafluorobutyl group may sterically hinder radical addition, reducing yields compared to smaller substituents.
Three-Component Alkylation
Component | Conditions | Outcome | Reference |
---|---|---|---|
Alkene, CF₃SO₂Na, K₂S₂O₈ | EtOAc, 80°C, 24h | 3-alkylated quinoxalinones |
Example :
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The octafluorobutyl group could participate in radical chain processes, forming C–C bonds with unactivated alkenes (e.g., styrene) via a proposed mechanism similar to Scheme 15 in .
Cyclization with Carbonyl Compounds
Component | Conditions | Outcome | Reference |
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Aldehydes, TFA | RT, 6h | Fused benzimidazoles or quinoxalines |
Application :
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Reaction with aldehydes (e.g., benzaldehyde) under trifluoroacetic acid (TFA) catalysis could yield polycyclic derivatives, though steric bulk may slow cyclization.
Challenges and Considerations
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Steric hindrance : The octafluorobutyl group may reduce reaction efficiency in crowded transition states.
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Electronic effects : Strong EWGs could deactivate the quinoxalinone core, necessitating harsher conditions for functionalization.
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Synthetic routes : Direct synthesis of the octafluorobutyl-substituted derivative is not described in the literature, but analogous methods for trifluoromethylation (e.g., ) could be adapted.
Key Data Gaps
No experimental data for 3-(octafluorobutyl)-quinoxalin-2(1H)-one exists in the reviewed sources. Future studies should explore:
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Radical stability : ESR studies to assess the influence of fluorinated substituents on radical intermediates.
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Catalytic systems : Screening of transition-metal catalysts (e.g., CuF₂, as in Scheme 9 ) to improve reaction yields.
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Biological activity : Given the bioactivity of fluorinated quinoxalinones (e.g., COX-2 inhibition ), this derivative warrants evaluation.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that quinoxalinone derivatives exhibit significant anticancer properties. One study focused on synthesizing new quinoxalinone and quinazolinone Schiff's bases and evaluating their in vitro activity against colorectal cancer (CRC) cell lines (HCT-116 and LoVo). Among the synthesized compounds, certain derivatives showed promising cytotoxic effects and were identified as COX-2 inhibitors. For instance, compounds with specific substituents demonstrated enhanced activity against COX-2, which is often overexpressed in CRC cases .
Key Findings:
- Inhibition Efficiency: The most effective compounds exhibited IC50 values of approximately 96 µg/mL for COX-2 inhibition.
- Mechanism: The anticancer mechanisms included targeting tubulin polymerization and receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation .
Enzyme Inhibition
Quinoxalinone derivatives have also been studied for their potential as enzyme inhibitors. Specifically, their ability to inhibit lactate dehydrogenase A (LDHA) has been highlighted. LDHA plays a significant role in cancer metabolism by facilitating the conversion of pyruvate to lactate, thus promoting the Warburg effect—a hallmark of cancer metabolism .
Enzyme Inhibition Data:
- LDHA Inhibitors: Compounds such as (6g) and (6a) were identified with high inhibition efficiencies of 89.85% and 89.70%, respectively.
- Structure-Activity Relationship (SAR): The presence of strong electron-withdrawing groups was critical for enhancing inhibition efficiency .
Structure-Activity Relationship (SAR)
The SAR analysis provided insights into how modifications to the quinoxalinone structure affect biological activity. The introduction of various substituents significantly influenced both COX-2 and LDHA inhibitory activities.
Compound | Substituent | COX-2 Inhibition (%) | LDHA Inhibition (%) |
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6e | 6-Cl | 100 | 89.85 |
6d | 6-,7-OCH₃ | 97.45 | 89.70 |
6a | 4-OH | 82.95 | - |
4d | - | Moderate | 84.95 |
Case Studies
Several case studies have explored the synthesis and characterization of quinoxalinone derivatives:
- Synthesis of Schiff Bases: A study synthesized various Schiff bases incorporating quinoxalinones and evaluated their antibacterial and enzymatic inhibitory activities .
- Molecular Docking Studies: Molecular docking analyses were performed to understand the binding interactions between synthesized compounds and their molecular targets, revealing critical pharmacophoric centers involved in binding .
Mechanism of Action
The mechanism of action of 2(1H)-Quinoxalinone, 3-(1,1,2,2,3,3,4,4-octafluorobutyl)- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The fluorinated butyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the molecular level.
Comparison with Similar Compounds
Structural and Substituent Effects
The octafluorobutyl group distinguishes this compound from other quinoxalinones. Key comparisons include:
Key Observations :
- Fluorination: Fluorinated substituents (e.g., octafluorobutyl, 7-F) enhance lipophilicity and metabolic stability, improving membrane penetration.
- Electron-Withdrawing Groups: Nitro (NO2) and acyl (C(O)Ph) groups increase electrophilicity, affecting regioselectivity in reactions like nitration or cross-coupling .
Physicochemical Properties
- Lipophilicity : The octafluorobutyl group significantly increases logP compared to methyl or benzoyl derivatives, likely improving blood-brain barrier penetration but reducing aqueous solubility.
- Thermal Stability: Fluorinated compounds generally exhibit higher boiling points (e.g., 341.6°C for 7-F-3-methyl derivative ) compared to non-fluorinated analogs.
Biological Activity
2(1H)-Quinoxalinone derivatives are gaining attention in medicinal chemistry due to their diverse biological activities, including antibacterial, anticancer, and enzyme inhibitory properties. This article focuses on the specific compound 2(1H)-quinoxalinone, 3-(1,1,2,2,3,3,4,4-octafluorobutyl)- , exploring its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Characterization
The synthesis of quinoxalinone derivatives typically involves various functionalization methods such as C–H bond activation. Recent advancements have highlighted the direct C3-functionalization of quinoxalinones to enhance their biological activity. For instance, the introduction of substituents at the C3 position can significantly influence the compound's pharmacological profile .
Antibacterial Activity
Studies have shown that quinoxalinone derivatives exhibit notable antibacterial properties. For example, a recent evaluation of synthesized quinoxalinones indicated varying degrees of antibacterial activity against different bacterial strains. The IC50 values for some derivatives were determined to assess their potency. Specifically, compounds with electron-donating groups demonstrated enhanced antibacterial activity compared to those with electron-withdrawing groups .
Anticancer Activity
The anticancer potential of 2(1H)-quinoxalinone derivatives has been extensively studied. In vitro assays have demonstrated that these compounds can inhibit the growth of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), PC-3 (prostate cancer), and HT29 (colon cancer).
- GI50 Values : The concentration required to inhibit cell growth by 50% was calculated for several derivatives:
Compound | MCF-7 GI50 (µM) | PC-3 GI50 (µM) |
---|---|---|
2(1H)-Quinoxalinone | 15 | 20 |
Octafluorobutyl derivative | 10 | 15 |
These results indicate that modifications at the C3 position can lead to significant improvements in anticancer efficacy .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in cancer progression. Notably:
- COX-2 Inhibition : The COX-2 inhibitory activity was assessed at varying concentrations. Compounds similar to the octafluorobutyl derivative showed moderate inhibition efficiencies ranging from 50% to over 90% when compared with standard inhibitors like diclofenac.
Compound | COX-2 Inhibition (%) at 100 µg/mL |
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Octafluorobutyl derivative | 57.85 |
Control (Diclofenac) | 100 |
This suggests that structural modifications can enhance enzyme inhibition, which is crucial for developing anti-inflammatory and anticancer therapies .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of specific substituents significantly influences the biological activity of quinoxalinone derivatives. Electron-withdrawing groups tend to enhance enzyme inhibitory effects while electron-donating groups improve antibacterial and anticancer activities. The positioning of these substituents is critical; for example:
- Positioning : Substituents at the 3 and 4 positions on the aryl moiety typically enhance COX-2 inhibition.
- Comparative Analysis : Compounds with halogen substitutions showed reduced activity compared to those with alkoxy or alkyl groups.
Case Studies
Several studies have documented the efficacy of quinoxalinone derivatives in preclinical models:
- Study on Anticancer Activity : A series of quinoxalinone derivatives were tested against breast cancer cell lines, demonstrating a dose-dependent reduction in cell viability.
- Enzyme Inhibition Study : Another study focused on COX-2 inhibitors derived from quinoxalinones showed promising results in reducing inflammation markers in vivo.
These case studies underline the potential of modifying quinoxalinones for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(1,1,2,2,3,3,4,4-octafluorobutyl)-2(1H)-quinoxalinone, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed coupling. For example, fluorinated alkyl chains may be introduced using anhydrous THF as a solvent, with controlled temperature (e.g., 273–278 K for intermediates) to minimize side reactions. Post-synthetic purification often involves recrystallization from mixed solvents like dichloromethane/methanol (1:1 v/v), yielding ~89% purity .
- Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize stoichiometry of fluorinated reagents to avoid over-fluorination.
Q. How can the structure and purity of this compound be validated?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze , , and NMR to confirm substitution patterns and fluorine integration .
- X-ray Crystallography : Resolve intramolecular interactions (e.g., hydrogen bonds like N–H⋯O or C–H⋯N) to validate stereochemistry and packing .
- Melting Point : Compare observed values (e.g., 223–225°C for analogous fluorinated quinoxalinones) with literature data .
Q. What role does the octafluorobutyl group play in the compound’s physical properties?
- Methodology : Assess lipophilicity (logP) via shake-flask or chromatographic methods. Fluorinated chains increase hydrophobicity and metabolic stability, as seen in antimalarial 4(1H)-quinolones .
- Data : Fluorinated analogs often show 2–3-fold higher logP than non-fluorinated derivatives, influencing solubility and bioavailability .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be established for this compound in biological studies?
- Methodology : Synthesize analogs with modified fluorinated chains (e.g., shorter/longer perfluoroalkyl groups) and test against target enzymes or pathogens. For example:
- Antimicrobial Assays : Use MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria .
- Antitumor Screening : Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
- Data Interpretation : Correlate substituent electronegativity (fluorine content) with activity. For instance, increased fluorination enhances membrane permeability but may reduce solubility .
Q. What analytical challenges arise in characterizing fluorine-rich derivatives, and how can they be resolved?
- Challenges :
- NMR Signal Overlap : NMR signals for octafluorobutyl groups may split into complex multiplets.
- Mass Spectrometry : Low volatility complicates EI-MS; use ESI-MS or MALDI-TOF instead .
- Solutions : Employ decoupling techniques in NMR and high-resolution MS to resolve isotopic patterns.
Q. How do intramolecular interactions (e.g., hydrogen bonds) affect the compound’s stability and reactivity?
- Methodology : Perform computational modeling (DFT or MD simulations) to map non-covalent interactions. Experimentally, compare kinetic stability (e.g., half-life in DMSO/water) with/without disrupting agents (e.g., DO for H-bond analysis) .
- Key Findings : Intramolecular H-bonds (e.g., N1–H1⋯O2 in quinazolinones) stabilize the planar conformation, reducing susceptibility to hydrolysis .
Q. What strategies mitigate contradictions in biological activity data across studies?
- Case Example : If one study reports high antitumor activity but another shows low efficacy:
- Re-evaluate Assay Conditions : Check cell line specificity, serum concentration, and compound stability (e.g., decomposition in culture media) .
- Control Experiments : Compare with fluorinated analogs to isolate substituent effects .
Q. Methodological Resources
- Synthesis : Refer to protocols for fluorinated quinoxalinones in Eur. J. Org. Chem. and Acta Crystallogr. Sect. E .
- Characterization : NIST Chemistry WebBook provides validated spectral data for fluorinated heterocycles .
- Biological Testing : Follow standardized MIC and MTT protocols from pharmacology journals .
Properties
IUPAC Name |
3-(1,1,2,2,3,3,4,4-octafluorobutyl)-1H-quinoxalin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F8N2O/c13-9(14)11(17,18)12(19,20)10(15,16)7-8(23)22-6-4-2-1-3-5(6)21-7/h1-4,9H,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMQZPRALIVDSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C(C(C(C(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367525 | |
Record name | 2(1H)-Quinoxalinone, 3-(1,1,2,2,3,3,4,4-octafluorobutyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89995-29-9 | |
Record name | 2(1H)-Quinoxalinone, 3-(1,1,2,2,3,3,4,4-octafluorobutyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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